Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane
CAS No.: 144650-36-2
Cat. No.: VC16842167
Molecular Formula: C18H22BrClSn
Molecular Weight: 472.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144650-36-2 |
|---|---|
| Molecular Formula | C18H22BrClSn |
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | bromo-chloro-bis(2,4,6-trimethylphenyl)stannane |
| Standard InChI | InChI=1S/2C9H11.BrH.ClH.Sn/c2*1-7-4-8(2)6-9(3)5-7;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | DATIEBBJCYLSMN-UHFFFAOYSA-L |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(Cl)Br)C |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Bonding
The molecular structure of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is defined by a tetracoordinated tin center. The two mesityl groups occupy equatorial positions, while the bromine and chlorine atoms occupy axial positions, resulting in a distorted tetrahedral geometry. This arrangement is stabilized by the steric bulk of the mesityl ligands, which prevent dimerization or oligomerization—a common issue in less hindered organotin compounds.
The tin atom exhibits sp³ hybridization, with bond angles deviating slightly from the ideal 109.5° due to ligand-ligand repulsion. The Sn–C bond lengths to the mesityl groups are approximately 2.14–2.18 Å, while the Sn–Br and Sn–Cl bonds measure 2.53 Å and 2.42 Å, respectively. These bond lengths reflect the influence of the electronegative halogens, which polarize the tin center and enhance its electrophilicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 144650-36-2 |
| Molecular Formula | |
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | Bromo-chloro-bis(2,4,6-trimethylphenyl)stannane |
| SMILES | CC1=CC(=C(C(=C1)C)Sn(Cl)Br)C |
| InChIKey | DATIEBBJCYLSMN-UHFFFAOYSA-L |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane typically proceeds via nucleophilic substitution reactions. A common route involves the treatment of bis(2,4,6-trimethylphenyl)tin(II) with bromine () and chlorine () in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted under anhydrous conditions at temperatures ranging from −78°C to 25°C to control exothermicity and prevent side reactions.
Here, denotes the 2,4,6-trimethylphenyl group. The choice of halogenating agents and reaction stoichiometry critically influences the yield, with excess halogens leading to over-halogenation. Purification is achieved via column chromatography or recrystallization from hexane, yielding the product as a white crystalline solid.
Optimization Challenges
A key challenge in synthesizing this compound lies in balancing the reactivity of the tin precursor with the electrophilic halogens. The mesityl groups, while providing steric protection, also slow down the substitution kinetics. Catalytic additives such as Lewis acids (e.g., ) have been explored to accelerate the reaction, though they risk forming undesired tin-aluminum complexes.
Physicochemical Properties
Thermal Stability
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane demonstrates moderate thermal stability, decomposing at temperatures above 180°C. Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile: initial loss of halogen substituents (180–220°C) followed by fragmentation of the mesityl ligands (220–300°C). This behavior contrasts with simpler organotin halides, which often decompose at lower temperatures due to weaker Sn–X bonds.
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorption bands at 560 cm⁻¹ (Sn–Br stretch) and 480 cm⁻¹ (Sn–Cl stretch) confirm the presence of halogen ligands. The Sn–C vibrational modes appear as weaker signals near 1,020 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
Applications in Organic Synthesis
Cross-Coupling Reactions
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane serves as a precursor in Stille-type cross-coupling reactions, where it facilitates carbon–carbon bond formation. The bromine and chlorine atoms act as leaving groups, enabling transmetallation with palladium or nickel catalysts. For example, in the synthesis of biaryl compounds, the tin reagent transfers a mesityl group to an aryl halide partner:
The steric bulk of the mesityl groups suppresses homocoupling, a common side reaction in less hindered systems.
Materials Science
In materials science, this compound has been investigated as a monomer for tin-containing polymers. Coordination studies with Lewis bases (e.g., pyridine) reveal the formation of hexacoordinated tin adducts, which exhibit enhanced thermal stability compared to the parent compound . Such adducts show promise as precursors for tin oxide nanomaterials via sol-gel processes.
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